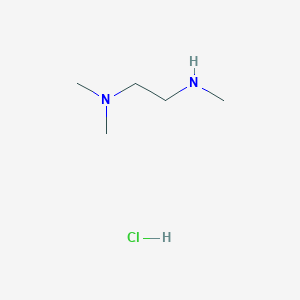

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEZVBXJLFYOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Synthetic Applications of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals.

Introduction

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a derivative of ethylenediamine, is a versatile compound that has found significant utility in various domains of chemical synthesis, from the creation of specialized surfactants to its role as a key ligand in modern catalysis. Its unique structure, featuring both a secondary and a tertiary amine, imparts a set of properties that make it a valuable tool for the synthetic chemist. This guide provides an in-depth exploration of the fundamental properties of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its applications, with a focus on practical, field-proven insights and detailed experimental protocols. We will delve into its synthesis, its role as a ligand in facilitating challenging cross-coupling reactions, and provide the necessary technical details to empower researchers and drug development professionals in their work.

Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salts are no exception. The hydrochloride salt is typically a solid, which can offer advantages in handling and storage compared to the free base, which is a liquid. The presence of both a secondary and a tertiary amine in the molecule provides two sites for protonation, leading to the existence of both mono- and dihydrochloride salts. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;hydrochloride | [1] |

| Synonyms | N,N,N'-Trimethylethylenediamine hydrochloride | [1] |

| CAS Number | 100330-63-2 (hydrochloride) | - |

| Molecular Formula | C5H15ClN2 (hydrochloride) | [1] |

| Molecular Weight | 138.64 g/mol (hydrochloride) | [1] |

| Appearance | Colorless transparent liquid (free base) | [2] |

| Boiling Point | 116-118 °C (free base) | [2] |

| Flash Point | 49 °F (free base) | [2] |

| Solubility | Soluble in water | [2] |

| pKa | 10.34 (free base) | [2] |

| Hazard Codes | F (Flammable), C (Corrosive) | [2] |

The Role of N1,N1,N2-Trimethylethane-1,2-diamine in Organic Synthesis

The presence of two nitrogen atoms with different steric and electronic environments makes N1,N1,N2-Trimethylethane-1,2-diamine a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.

As a Ligand in Catalysis

Diamine ligands are well-established in the field of transition metal catalysis, particularly in copper- and palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals and other functional materials. N1,N1,N2-Trimethylethane-1,2-diamine can act as a bidentate ligand, chelating to a metal center through its two nitrogen atoms. This chelation can stabilize the metal catalyst, enhance its solubility, and modulate its reactivity, often leading to higher yields and milder reaction conditions.

One of the most significant applications of diamine ligands is in the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N and C-O bonds. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. The use of diamine ligands like N1,N1,N2-Trimethylethane-1,2-diamine can significantly improve the efficiency of these reactions, allowing them to proceed at lower temperatures with catalytic amounts of copper.[3][4]

As a Synthetic Building Block

Beyond its role in catalysis, N1,N1,N2-Trimethylethane-1,2-diamine serves as a precursor in the synthesis of more complex molecules. A notable application is in the production of novel gemini surfactants.[2] These are a class of surfactants that possess two hydrophilic head groups and two hydrophobic tails linked by a spacer. The unique structure of N1,N1,N2-Trimethylethane-1,2-diamine makes it an ideal component for creating the spacer and head group regions of these specialized surfactants, which have applications in drug delivery and materials science.[2]

Experimental Protocols

A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step protocols for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its application in a copper-catalyzed cross-coupling reaction.

Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

This protocol describes a common and efficient method for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride from readily available starting materials.[5][6] The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N,N-dimethylethylamine hydrochloride by methylamine.

Caption: Workflow for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.

Materials:

-

2-chloro-N,N-dimethylethylamine hydrochloride

-

Aqueous methylamine solution (e.g., 40%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na2SO4)

-

Anhydrous diethyl ether

-

Ethanolic hydrogen chloride (HCl) solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous methylamine solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Dissolve the 2-chloro-N,N-dimethylethylamine hydrochloride in water and add it to the dropping funnel.

-

Add the 2-chloro-N,N-dimethylethylamine hydrochloride solution dropwise to the stirred, cooled methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12. This deprotonates the amine hydrochloride salts and allows for extraction of the free base.

-

Transfer the basic solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N1,N1,N2-Trimethylethane-1,2-diamine free base.

-

The crude product can be purified by vacuum distillation.

-

To prepare the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of ethanolic HCl dropwise with stirring. A white precipitate of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride will form.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

-

The initial cooling of the methylamine solution and the slow addition of the chloroalkane are crucial to control the exothermicity of the nucleophilic substitution reaction and minimize the formation of byproducts.

-

Basification is necessary to convert the water-soluble hydrochloride salts of the amines into their free base forms, which are soluble in organic solvents, allowing for their extraction and separation from the aqueous reaction mixture.

-

The use of anhydrous solvents for the salt formation step is important to prevent the incorporation of water into the final solid product.

Application in a Copper-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction

This protocol details the use of N1,N1,N2-Trimethylethane-1,2-diamine as a ligand in a copper-catalyzed N-arylation of an imidazole with an aryl halide.[7][8][9] This type of reaction is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Caption: Catalytic cycle for the copper-catalyzed N-arylation of an imidazole.

Materials:

-

Aryl halide (e.g., iodobenzene or bromobenzene)

-

Imidazole

-

Copper(I) iodide (CuI)

-

N1,N1,N2-Trimethylethane-1,2-diamine

-

A base (e.g., potassium carbonate or cesium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a dry Schlenk flask or a sealed reaction vial, add the aryl halide (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (3-5 mL) via syringe.

-

Add N1,N1,N2-Trimethylethane-1,2-diamine (0.1-0.2 mmol, 10-20 mol%) via syringe.

-

Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

-

The base is required to deprotonate the imidazole, making it a more potent nucleophile to attack the copper center.

-

The diamine ligand accelerates the reaction by stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

The choice of solvent is important for solubilizing the reactants and catalyst and for achieving the desired reaction temperature.

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a compound of significant practical importance in modern chemical synthesis. Its value extends from its fundamental physicochemical properties to its sophisticated applications as a ligand in catalysis. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to leverage the full potential of this versatile molecule in their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can not only reproduce these methods but also adapt and innovate upon them to meet the challenges of contemporary drug discovery and materials science.

References

- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (URL not available)

- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google P

-

Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [Link]

- CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google P

-

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. [Link]

-

Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. [Link]

-

Copper‐Diamine‐Catalyzed N‐Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. | Semantic Scholar. [Link]

-

Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal. [Link]

-

Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed. [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. [Link]

- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google P

-

This document is the Accepted Manuscript version of a Published Work that appeared in final form in Nature Chemistry, copyright. [Link]

- WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic - Semantic Scholar. [Link]

-

Synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine: a novel mono-protected C-deuterated ethylenediamine synthon - OSTI.GOV. [Link]

-

NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. [Link]

-

CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. [Link]

-

Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions - ResearchGate. [Link]

-

C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 6. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]

- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. semanticscholar.org [semanticscholar.org]

Physicochemical Profiling and Analytical Workflows for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

Executive Summary & Structural Identity

N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic diamine utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), surfactants, and complexing agents. In its free base form, the compound is a volatile, moisture-sensitive liquid. To ensure chemical stability, predictable stoichiometry, and ease of handling during rigorous drug development processes, it is predominantly isolated and utilized as a hydrochloride salt.

This technical whitepaper explores the physicochemical distinctions between its mono- and di-hydrochloride forms, details the mechanistic causality behind its handling requirements, and provides self-validating analytical protocols for its characterization.

Comparative Physicochemical Data

The transition from a free base to a hydrochloride salt fundamentally alters the thermodynamic and kinetic properties of the molecule. The dihydrochloride variant is the most commercially prevalent solid form due to the complete protonation of both the secondary and tertiary amine centers, which maximizes crystalline lattice energy and stability [1].

Table 1: Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine Forms

| Property | Free Base | Mono-hydrochloride | Di-hydrochloride |

| CAS Number | 142-25-6 | 1228880-61-2 | 326888-32-8 |

| Molecular Formula | C5H14N2 | C5H15ClN2 | C5H16Cl2N2 |

| Molecular Weight | 102.18 g/mol | 138.64 g/mol | 175.10 g/mol |

| Physical State (20°C) | Clear, colorless liquid | Solid | Crystalline Solid |

| Melting Point | N/A (Liquid) | Not explicitly reported | 186–192 °C |

| Boiling Point | 116–118 °C | Decomposes | Decomposes |

| Hygroscopicity | High | Moderate | Low to Moderate |

Data synthesized from authoritative chemical databases and supplier specifications [1] [2] [3].

The Causality of Salt Selection and Reactivity

Thermodynamic Stability vs. Reactivity

The free base form of N1,N1,N2-trimethylethane-1,2-diamine is highly nucleophilic due to the unshared electron pairs on the nitrogen atoms. While this is advantageous for in situ formation of α-amino alkoxides, it renders the bulk material susceptible to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates).

By converting the amine to its dihydrochloride salt (CAS 326888-32-8), the lone pairs are protonated, effectively neutralizing their nucleophilicity and preventing degradation [3]. When the free base is required for a synthetic step (e.g., SN2 alkylation), the salt must be neutralized in situ using a non-nucleophilic base (such as N,N-diisopropylethylamine or potassium carbonate) to liberate the reactive amine.

Analytical Challenges

Because the molecule lacks a conjugated π-electron system, it does not possess a strong chromophore. This fundamentally breaks traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows that rely on Ultraviolet (UV) detection at 210–254 nm. Furthermore, its high polarity as a salt causes it to elute in the void volume of standard C18 columns.

Logical workflow for HILIC HPLC method selection for polar amine salts.

Analytical Characterization Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical reality of the molecule.

Protocol 4.1: HILIC-HPLC Purity Determination (ELSD/CAD)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory because the highly polar dihydrochloride salt will not partition into a hydrophobic C18 stationary phase. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is utilized due to the lack of a UV chromophore.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. (Rationale: The acidic pH ensures complete and consistent protonation of both amine groups, preventing peak tailing caused by secondary interactions with silanol groups on the column).

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

-

Column Equilibration: Install a HILIC column (e.g., Waters XBridge HILIC, 4.6 x 150 mm, 3.5 µm). Equilibrate the system at 90% B / 10% A at a flow rate of 1.0 mL/min until the ELSD/CAD baseline is entirely stable.

-

Sample Preparation: Accurately weigh 10.0 mg of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and dissolve it in 10 mL of a diluent consisting of 80% Acetonitrile and 20% Water. (Rationale: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the water-enriched layer on the stationary phase, leading to peak distortion. Matching the initial gradient conditions ensures peak symmetry).

-

Execution: Inject 5 µL of the sample. Run an isocratic elution at 80% B / 20% A for 15 minutes.

-

System Validation: Run a blank injection (diluent only) prior to the sample. The method is validated if the target peak exhibits a tailing factor of

and a relative standard deviation (RSD) of

Protocol 4.2: Potentiometric Titration for Salt Stoichiometry Validation

Causality: Because the molecule can exist as a free base, mono-hydrochloride [2], or di-hydrochloride [1], it is critical to verify the exact molar ratio of chloride to the amine base. An acid-base potentiometric titration directly measures the deprotonation events.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate an automated potentiometric titrator equipped with a glass pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00.

-

Sample Preparation: Accurately weigh ~50.0 mg of the salt into a titration vessel. Dissolve completely in 50 mL of deionized, CO2-free water. (Rationale: CO2 dissolved in water forms carbonic acid, which will introduce a false equivalence point and skew the stoichiometry calculation).

-

Titration Execution: Titrate the solution dynamically with a standardized 0.1 M Sodium Hydroxide (NaOH) solution. Ensure the titrator is set to record pH against the volume of titrant added.

-

Data Analysis: Generate a first-derivative plot (dpH/dV) of the titration curve.

-

A pure dihydrochloride sample will exhibit two distinct equivalence points corresponding to the sequential neutralization of the two protonated amine centers.

-

Calculate the molar ratio using the formula:

. A result of ~2.0 confirms the dihydrochloride structural identity.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 56965757, N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2)" PubChem, [Link]. Accessed 6 March 2026. -

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21324123, N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride" PubChem, [Link]. Accessed 6 March 2026.

An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts for Advanced Research and Development

This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine, with a specific focus on its hydrochloride salt (CAS Number: 1228880-61-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical data, practical applications, and critical safety protocols. Given the limited publicly available data on the specific monohydrochloride salt, this guide extends its scope to the parent compound, N1,N1,N2-Trimethylethane-1,2-diamine (CAS: 142-25-6), and its dihydrochloride salt, to provide a robust and practical framework for its use.

Introduction and Chemical Identity

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS: 1228880-61-2) is the monohydrochloride salt of the versatile diamine ligand, N1,N1,N2-Trimethylethane-1,2-diamine. The parent compound, a substituted ethylenediamine, is a valuable building block in organic synthesis and coordination chemistry. The hydrochloride salt offers improved handling and stability characteristics compared to the free base, which is a liquid.

Public domain information for the specific monohydrochloride is limited, primarily consisting of basic chemical identifiers. However, a thorough understanding of the parent amine is essential for its application.

Table 1: Core Chemical Identifiers

| Identifier | N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride |

| CAS Number | 1228880-61-2[1][2] | 142-25-6[3][4][5][6][7][8] | 326888-32-8[9][10][11] |

| Molecular Formula | C5H15ClN2[1][2] | C5H14N2[3][4][8][12] | C5H16Cl2N2[9][10][11] |

| Molecular Weight | 138.64 g/mol [1][2] | 102.18 g/mol [3][8] | 175.10 g/mol [10] |

| Synonyms | N,N',N'-trimethylethane-1,2-diamine;hydrochloride[1] | Dimethyl(2-(methylamino)ethyl)amine, N,N,N'-Trimethylethylenediamine[3][4][8] | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride[10] |

| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;hydrochloride[1] | N1,N1,N2-Trimethylethane-1,2-diamine[8] | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride[10] |

Physicochemical Properties

The properties of the free base are crucial for understanding the behavior of its salts in solution and during reactions. The free base is a colorless liquid, while its hydrochloride salts are typically solids, offering advantages in weighing and handling.[4][8][9]

Table 2: Physicochemical Data

| Property | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) |

| Appearance | Colorless to pale yellow liquid[4][8] |

| Boiling Point | 116-118 °C[3][6] |

| Flash Point | 14 °C (49 °F)[3][6] |

| Density | 0.786 g/cm³ at 25 °C[6] |

| Solubility | Soluble in water and many organic solvents[4] |

| pKa | 10.34[3] |

The hydrochloride salts are expected to be readily soluble in water. The solid form of the dihydrochloride suggests that the monohydrochloride is also a solid at room temperature.[9]

Synthesis and Formulation

The parent amine, N1,N1,N2-Trimethylethane-1,2-diamine, can be synthesized by reacting N,N-dimethylamino chloroethane hydrochloride with methylamine.[3] This process involves the careful addition of the chloroethane derivative to an aqueous solution of the amine, followed by separation and purification.

The hydrochloride salt (1228880-61-2) is prepared by treating the free base with one equivalent of hydrochloric acid in a suitable solvent. The dihydrochloride salt is similarly prepared using at least two equivalents of HCl.

Caption: Synthesis workflow for N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salt.

Applications in Research and Drug Development

The utility of N1,N1,N2-Trimethylethane-1,2-diamine and its salts stems from the presence of two nitrogen atoms with different steric and electronic environments. This structure makes it a valuable component in several areas of chemical synthesis.

The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions. This property is exploited to create catalysts for organic synthesis, enhancing reaction rates and selectivity.[4]

This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][8][13][14] Its nucleophilic nitrogen atoms are readily functionalized, allowing for the construction of diverse molecular scaffolds.

It is used as a precursor in the synthesis of novel gemini surfactants.[3] These specialized surfactants have applications in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drug candidates.[3]

Caption: Key application areas for the topic compound and its parent amine.

Safety, Handling, and Storage

Table 3: Hazard Information

| Compound | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Signal Word |

| Free Base | Causes severe skin burns and eye damage. May cause respiratory irritation.[15] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6] | Danger |

| Dihydrochloride Salt | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | Warning[9] |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face shield is recommended when handling larger quantities.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools and take measures to prevent static discharge.[11][15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[6][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][15]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[6][15]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[15] Keep containers tightly sealed. The hydrochloride salts should be stored under an inert atmosphere.[7][9]

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a chemical compound with significant potential, primarily derived from the versatile reactivity of its parent amine. While direct data on the monohydrochloride is sparse, its role as a stable, solid source of the N1,N1,N2-Trimethylethane-1,2-diamine moiety makes it a valuable reagent for researchers in pharmaceuticals and material science. By understanding the properties, synthesis, and applications of the free base, scientists can effectively and safely leverage this compound in their development workflows.

References

- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Source Not Available]

-

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. PubChem.[Link]

-

N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. PubChem.[Link] -

N1,N1,N2-Trimethylethane-1,2-diamine - Oakwood Chemical. Oakwood Chemical.[Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass.[Link]

-

N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6 - Caming Pharmaceutical Ltd. Caming Pharmaceutical Ltd.[Link]

-

N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6 - Watson International. Watson International.[Link]

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 5. N1,N1,N2-Trimethylethane-1,2-diamine [oakwoodchemical.com]

- 6. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 7. 142-25-6|N1,N1,N2-Trimethylethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 8. caming.com [caming.com]

- 9. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 10. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. N1,N1,N2-Trimethylethane-1,2-diamine | CymitQuimica [cymitquimica.com]

- 13. N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. watson-int.com [watson-int.com]

- 15. fishersci.com [fishersci.com]

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride molecular structure and weight.

[1][2][3][4]

Molecular Identity & Architecture

N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-Trimethylethylenediamine or TrimeED ) is an asymmetric aliphatic diamine. It serves as a critical motif in medicinal chemistry, acting as a bidentate ligand in coordination complexes and a precursor for gemini surfactants and kinase inhibitors.

In commercial and laboratory contexts, this molecule is frequently encountered in two forms: the free base (a volatile liquid) and the dihydrochloride salt (a stable solid).

Structural Specifications

The molecule consists of an ethylene bridge (

-

Terminus A (

): A tertiary amine substituted with two methyl groups (Dimethylamino). -

Terminus B (

): A secondary amine substituted with one methyl group (Methylamino).

This asymmetry is the defining feature that differentiates it from the symmetric

Molecular Weight & Stoichiometry

Researchers must distinguish between the salt forms to ensure accurate molarity calculations. The dihydrochloride is the standard stable solid form supplied by major vendors (e.g., Sigma-Aldrich, TCI).

| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Free Base | 102.18 | 142-25-6 | Colorless Liquid | |

| Dihydrochloride | 175.10 | 326888-32-8 | White Solid | |

| Monohydrochloride * | 138.64 | 1228880-61-2 | Solid (Rare) |

*Note: While the monohydrochloride exists in databases (PubChem CID 21324123), the dihydrochloride is the thermodynamically preferred salt due to the high basicity of both nitrogen centers.

Functional Architecture Diagram

The following diagram illustrates the functional zones of the molecule and their associated reactivity profiles.

Figure 1: Functional architecture highlighting the asymmetry between the tertiary and secondary amine centers.

Physiochemical Properties

The free base exhibits properties typical of low-molecular-weight aliphatic amines: high volatility, strong odor, and basicity.

| Property | Value (Free Base) | Value (Dihydrochloride) |

| Boiling Point | 116–118 °C | N/A (Decomposes) |

| Melting Point | -31 °C (approx) | >200 °C (Decomposes) |

| Density | 0.786 g/mL ( | Bulk Solid |

| Solubility | Miscible in water, EtOH, organic solvents | Highly soluble in water; Insoluble in ether |

| pKa (Estimated) | N/A | |

| Refractive Index | N/A |

Synthesis & Manufacturing Protocols

For researchers synthesizing this compound de novo or purifying commercial stock, two primary pathways are established.

Synthesis Workflow

Route A (Reductive Amination/Methylation):

This is the most common industrial route, involving the methylation of

Route B (Nucleophilic Substitution): Reaction of 2-chloro-N-methylethylamine with dimethylamine.

Figure 2: Primary synthetic pathway via nucleophilic substitution.

Purification Protocol (Free Base)

-

Distillation: Due to its volatility, the free base should be purified via fractional distillation under inert atmosphere (

). -

Drying: Dry the distilled amine over KOH pellets or

to remove residual water before use in moisture-sensitive reactions.

Salt Formation Protocol

To generate the stable dihydrochloride from the free base:

-

Dissolve 10 mmol of the free base in 20 mL of anhydrous ethanol.

-

Cool to 0°C in an ice bath.

-

Dropwise add 2.2 equivalents of concentrated HCl (or HCl in dioxane).

-

The dihydrochloride will precipitate as a white solid.

-

Filter, wash with cold diethyl ether, and dry under vacuum.

Structural Characterization (Spectroscopy)[6]

When validating the identity of the synthesized or purchased compound, the following spectral signatures are diagnostic.

NMR (Expected Shifts)

Solvent:

-

2.8 - 3.4 ppm: Ethylene bridge protons (

-

2.7 - 2.8 ppm: Methyl group on secondary amine (

-

2.9 - 3.0 ppm: Methyl groups on tertiary amine (

Mass Spectrometry (ESI-MS)

-

Free Base:

. -

Fragmentation: Loss of dimethylamine or methylamine fragments is common in EI-MS.

Applications in Drug Development[7]

Precursor for Gemini Surfactants

This diamine is a key building block for "Gemini" (dimeric) surfactants.[1] The secondary amine (

-

Gene Delivery: Compacting DNA for non-viral vectors.

-

Solubilization: Enhancing the bioavailability of hydrophobic drugs.

Ligand Design

The

Kinase Inhibitor Synthesis

The diamine backbone serves as a linker in various kinase inhibitors, where the basic nitrogens interact with acidic residues in the ATP-binding pocket of enzymes.

Handling & Safety (SDS Summary)

Free Base (CAS 142-25-6):

-

Hazards: Highly Flammable Liquid (H225), Causes severe skin burns and eye damage (H314).[2]

-

Storage: Store under nitrogen (hygroscopic/air-sensitive). Keep away from ignition sources.[1]

Dihydrochloride Salt (CAS 326888-32-8):

-

Hazards: Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335).

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.

References

Sources

- 1. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]

- 2. N,N,N'-Trimethylethylenediamine | 142-25-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a versatile organic compound with applications in various fields, including as a building block in the synthesis of pharmacologically active molecules and as a ligand in coordination chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides an in-depth analysis of the spectroscopic data for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

The hydrochloride salt of N1,N1,N2-Trimethylethane-1,2-diamine can exist as a monohydrochloride or a dihydrochloride.[3][4][5][6] This guide will primarily focus on the monohydrochloride form, while drawing comparisons to the free base and dihydrochloride where relevant for a more complete understanding. The protonation of the amine groups significantly influences the spectroscopic signatures, a key aspect that will be explored in the subsequent sections.

Molecular Structure and Protonation States

The structure of N1,N1,N2-Trimethylethane-1,2-diamine features two nitrogen atoms with different substitution patterns: a primary amine and a tertiary amine. This inherent asymmetry, coupled with the presence of three methyl groups, gives rise to a distinct spectroscopic fingerprint. The hydrochloride salt form implies that at least one of the nitrogen atoms is protonated, forming an ammonium salt. The likely site of initial protonation is the more basic tertiary amine, though the equilibrium between different protonated forms should be considered.

Caption: Molecular structure showing potential protonation at the N2 nitrogen.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of the free base, N,N,N'-Trimethylethylenediamine, shows characteristic signals for the different methyl and methylene groups.[7] For the hydrochloride salt, the chemical shifts of protons near the protonated nitrogen will be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the positive charge.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 2H | -CH₂-N⁺H(CH₃)₂ |

| ~3.2 | t | 2H | -CH₂-NHCH₃ |

| ~2.9 | s | 6H | -N⁺H(CH₃)₂ |

| ~2.6 | s | 3H | -NHCH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. Similar to the ¹H NMR, the carbons closer to the protonated nitrogen will experience a downfield shift.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~55 | -CH₂-N⁺H(CH₃)₂ |

| ~48 | -CH₂-NHCH₃ |

| ~45 | -N⁺H(CH₃)₂ |

| ~35 | -NHCH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of the chosen deuterated solvent.

-

Instrument Setup: Use an NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: A generalized workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, key vibrational bands will correspond to N-H, C-H, and C-N bonds. The protonation of the amine group will be evident in the N-H stretching and bending regions.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2700 | Broad, Strong | N⁺-H stretch (from the ammonium salt) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1500 | Medium | N-H bend |

| 1470-1430 | Medium | C-H bend (methylene and methyl) |

| 1250-1020 | Medium | C-N stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal). Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion.

Expected Mass Spectrum (ESI+)

The expected molecular weight of the free base (C₅H₁₄N₂) is 102.18 g/mol .[1][8] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 103.19. The molecular weight of the hydrochloride salt is 138.64 g/mol .[3]

Predicted Fragmentation Pattern

The fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

Caption: A simplified representation of potential fragmentation in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

-

Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

Conclusion

The spectroscopic characterization of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride using NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The protonation of the amine functionality significantly influences the spectroscopic data, and careful interpretation of these effects is crucial for unambiguous identification. The protocols and data presented in this guide offer a robust framework for researchers and professionals working with this compound, ensuring its quality and proper application in their scientific endeavors.

References

-

PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Available from: [Link]

-

PubChem. N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Available from: [Link] -

PharmaCompass. N1,N1,N2-Trimethylethane-1,2-diamine. Available from: [Link]

-

Helvete, A. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Available from: [Link]

-

Caming Pharmaceutical Ltd. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 3. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 5. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 6. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR spectrum [chemicalbook.com]

- 8. N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Solubility of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of amine hydrochlorides. It offers a predictive framework for solubility in aqueous and organic solvents and presents a detailed, field-proven experimental protocol for the accurate determination of these values. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools and insights to make informed decisions regarding solvent selection, formulation, and experimental design involving N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.

Introduction: Understanding the Compound and the Importance of Solubility

N1,N1,N2-Trimethylethane-1,2-diamine, in its hydrochloride salt form, is a versatile diamine with applications in various chemical syntheses, including as a building block for pharmaceuticals and as a ligand in coordination chemistry. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. It can exist as both a monohydrochloride and a dihydrochloride, and it is crucial to distinguish between these forms as their solubility profiles will differ.

The solubility of a compound is a critical physicochemical property that influences its behavior in a multitude of applications, from reaction kinetics in a synthesis to bioavailability in a drug formulation. An understanding of a compound's solubility in different solvent systems is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reactions, extractions, and purifications.

-

Formulation Science: Developing stable and effective drug delivery systems.

-

Analytical Chemistry: Preparing solutions for analysis and ensuring accurate quantification.

This guide will provide a theoretical framework for predicting solubility and a practical methodology for its experimental determination.

Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties.

N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)

-

Appearance: Colorless to pale yellow liquid[3]

-

Key Structural Features: An ethylenediamine backbone with one primary and one tertiary amine. This structure imparts both polar (amine groups) and non-polar (ethyl and methyl groups) characteristics.

-

General Solubility: The free base is reported to be highly soluble in water and many organic solvents.[1][3]

N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride (Mono and Dihydrochloride)

-

Monohydrochloride (C5H15ClN2):

-

Molecular Weight: 138.64 g/mol [4]

-

-

Dihydrochloride (C5H16Cl2N2):

-

Molecular Weight: 175.10 g/mol [5]

-

Physical Form: Typically a solid

-

The conversion of the free base to its hydrochloride salt introduces ionic character, which significantly alters its solubility profile.

Predictive Framework for the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

In the absence of specific quantitative data, a predictive understanding of solubility can be derived from the principles of intermolecular forces and the "like dissolves like" paradigm.

Solubility in Aqueous Systems

Amine hydrochlorides are salts and are generally expected to be more soluble in water than their corresponding free bases.[6][7] The solubility in aqueous media will be influenced by:

-

pH: The pH of the aqueous solution will be a critical determinant of solubility. In acidic to neutral conditions, the amine groups will be protonated, favoring the ionic salt form and enhancing water solubility. As the pH becomes more basic, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

-

Ionic Strength: The presence of other salts in the solution can impact solubility through the common ion effect or by altering the activity of the solvent.

Solubility in Organic Solvents

The solubility in organic solvents is governed by a balance between the ionic nature of the hydrochloride salt and the organic character of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a relatively high dielectric constant, which can stabilize the ionic salt. Therefore, some solubility is expected, although likely less than in water. Simple amine hydrochlorides are known to be soluble in polar solvents like ethanol and methanol.[8]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions (chloride). Moderate to low solubility is anticipated.

-

Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are poor at solvating ions. Consequently, N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is expected to be poorly soluble or insoluble in these solvents.

Qualitative Solubility Prediction Summary Table

| Solvent Class | Representative Solvents | Predicted Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride | Rationale |

| Aqueous | Water, Buffers | High | Ionic nature of the salt, hydrogen bonding with water. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding and high dielectric constant. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | High dielectric constant but poor anion solvation. |

| Non-polar | Toluene, Hexane | Insoluble to Very Low | Low dielectric constant, inability to solvate ions. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[9][10]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Protocol

-

Preparation of Vials:

-

Accurately weigh an excess amount of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride into a series of clear glass vials with screw caps. The excess amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Causality: Using an excess of the solid is crucial to ensure that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

-

Addition of Solvent:

-

Pipette a precise volume of the desired solvent into each vial.

-

Causality: A known volume of solvent is necessary for the final calculation of solubility in units such as mg/mL or mol/L.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the vials for a sufficient period to reach equilibrium. This is typically between 24 and 72 hours.[11]

-

Self-Validating System: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer changes significantly over time.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the solid.

-

Filtration: Filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm pore size).[12]

-

-

Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Immediately after separation, carefully withdraw a known volume (an aliquot) of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Causality: Dilution is often necessary to match the concentration of the sample to the working range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and there are no interfering substances.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residue.[13]

-

-

Self-Validating System: A calibration curve should be prepared using standard solutions of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is crucial.[14]

-

Purity of Compound and Solvent: Impurities can alter the solubility of the compound.[14]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

-

pH of the Medium (for aqueous solutions): As discussed, pH is a critical factor for ionizable compounds like amine hydrochlorides.

Conclusion

References

-

PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. National Center for Biotechnology Information. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

PubChem. N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). [Link] -

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Organic Syntheses. methylamine hydrochloride. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Watson International. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. [Link]

-

StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

-

Scribd. Hydroxylamine Hydrochloride Solubility. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N1,N1,N2-Trimethylethane-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 4. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemhaven.org [chemhaven.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. who.int [who.int]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. protocols.io [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Versatile Chemistry of N¹,N¹,N²-Trimethylethane-1,2-diamine and its Hydrochloride Salt: A Technical Guide

This in-depth technical guide provides a comprehensive overview of N¹,N¹,N²-Trimethylethane-1,2-diamine, its hydrochloride salt, and its dihydrochloride form. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and diverse applications of this versatile diamine. The content herein is structured to provide not just procedural steps but also the underlying scientific principles and practical considerations essential for its effective use in a laboratory and developmental setting.

Introduction: Unveiling a Multifaceted Building Block

N¹,N¹,N²-Trimethylethane-1,2-diamine, also known as N,N,N'-Trimethylethylenediamine, is an organic compound featuring both a secondary and a tertiary amine group within its structure.[1] This unique arrangement of functional groups makes it a valuable intermediate and reagent in a multitude of chemical transformations. Its utility spans from being a fundamental building block in organic synthesis to a key component in the formulation of advanced materials and pharmaceuticals.[2] The hydrochloride and dihydrochloride salts of this diamine offer alternative handling properties, often as stable, solid materials, which can be advantageous in various synthetic protocols.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of N¹,N¹,N²-Trimethylethane-1,2-diamine and its hydrochloride salts are critical for their appropriate handling, storage, and application. The free base is a clear, colorless to light yellow liquid, while its hydrochloride salts are typically solids.[3]

| Property | N¹,N¹,N²-Trimethylethane-1,2-diamine | N¹,N¹,N²-Trimethylethane-1,2-diamine hydrochloride | N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride |

| CAS Number | 142-25-6[4] | 1228880-61-2[5] | 326888-32-8 |

| Molecular Formula | C₅H₁₄N₂[2] | C₅H₁₅ClN₂[5] | C₅H₁₆N₂Cl₂ |

| Molecular Weight | 102.18 g/mol [2] | 138.64 g/mol [5] | 175.1 g/mol |

| Appearance | Clear, colorless to yellow liquid[3] | Solid (Typical) | Solid |

| Boiling Point | 116-118 °C[2] | Not Applicable | Not Applicable |

| Density | 0.786 g/mL at 25 °C[1] | Not Available | Not Available |

| Flash Point | 9-14 °C[1] | Not Applicable | Not Applicable |

| Solubility | Soluble in water and many organic solvents[3] | Soluble in water | Soluble in water |

Synthesis and Mechanistic Insights

A common and environmentally friendly method for the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine involves the reaction of N,N-dimethylamino chloroethane hydrochloride with an aqueous solution of methylamine.[4] Alternatively, 2-chloro-N-methylethylamine hydrochloride can be reacted with dimethylamine.[4] The process generally involves the dropwise addition of the chloroethane derivative to the amine solution, followed by basification and extraction of the product.[4]

Representative Synthetic Protocol

The following is a generalized procedure for the synthesis of the free base:

-

An aqueous solution of methylamine (or dimethylamine) is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

An aqueous solution of N,N-dimethylamino chloroethane hydrochloride (or 2-chloro-N-methylethylamine hydrochloride) is added dropwise to the reaction mixture while maintaining the temperature within a controlled range.

-

After the addition is complete, the reaction is stirred until completion, which can be monitored by techniques such as GC-MS.

-

An inorganic base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.

-

The organic phase containing the product is separated from the aqueous phase.

-

The crude product is then purified by fractional distillation to yield N¹,N¹,N²-Trimethylethane-1,2-diamine.[4]

Synthesis of Hydrochloride Salts

The hydrochloride salts can be readily prepared by treating a solution of the free base in an appropriate solvent (e.g., isopropanol, diethyl ether) with a stoichiometric amount of hydrochloric acid. The resulting salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. The mono- or dihydrochloride can be obtained by controlling the stoichiometry of the acid.

Caption: Generalized workflow for the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine.

Key Applications in Research and Development

The unique structural features of N¹,N¹,N²-Trimethylethane-1,2-diamine make it a versatile tool in various chemical applications.[1]

Organic Synthesis

In organic synthesis, it serves as a nucleophilic reagent in substitution and acylation reactions.[1] Its ability to act as a bidentate ligand allows it to form stable complexes with metal ions, which is utilized in catalysis.[1][3]

A significant application is its use as an amine component for the in situ formation of α-amino alkoxides. These intermediates are valuable in directed lithiation reactions, enabling regioselective functionalization of aromatic and heteroaromatic compounds.[6]

Surfactant Synthesis

This diamine is a precursor in the synthesis of novel gemini surfactants.[4] For instance, it is used in the preparation of N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides, which exhibit unique surface-active properties.[7]

Coordination Chemistry and Catalysis

As a bidentate ligand, N¹,N¹,N²-Trimethylethane-1,2-diamine can coordinate with transition metals to form catalysts for various organic transformations.[1][8] Chiral derivatives of this diamine are of particular interest in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.[9]

Caption: Key application areas of N¹,N¹,N²-Trimethylethane-1,2-diamine.

Safety, Handling, and Storage

N¹,N¹,N²-Trimethylethane-1,2-diamine is a highly flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[10] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated area or under a chemical fume hood.[11]

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[12] It is also hygroscopic and should be protected from moisture.

In Case of Exposure:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

The hydrochloride salts, being solids, may present a lower risk of inhalation of vapors but should still be handled with care to avoid dust generation and contact with skin and eyes.

Conclusion

N¹,N¹,N²-Trimethylethane-1,2-diamine and its hydrochloride salts are indispensable compounds in modern chemical research and development. Their unique bifunctional nature allows for a wide range of applications, from the synthesis of complex organic molecules and specialized surfactants to their use as ligands in catalysis. A thorough understanding of their properties, synthesis, and safe handling procedures is paramount for harnessing their full potential in scientific endeavors.

References

- N,N,N'-Trimethylethylenediamine|CAS 142-25-6 - Benchchem. (n.d.).

- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.).

- N,N,N'-Trimethylethylenediamine | 142-25-6 - ChemicalBook. (2026, January 25).

- N,N,N-Trimethylethylenediamine | 127124-5G | SIGMA-ALDRICH | SLS. (n.d.).

- CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica. (n.d.).

- N,N,N -Trimethylethylenediamine 97 142-25-6 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET. (2025, November 6).

- Application Notes and Protocols: N-Boc-N-methylethylenediamine as a Ligand Precursor in Asymmetric Catalysis - Benchchem. (n.d.).

- N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- N,N,N -Trimethylethylenediamine 97 142-25-6 - Sigma-Aldrich. (n.d.).

- N,N,N'-Trimethylethylenediamine, 96% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 15).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2).

- N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 - MilliporeSigma. (n.d.).

- N,N,N -Trimethylethylenediamine 97 142-25-6 - Sigma-Aldrich. (n.d.).

Sources

- 1. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 4. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]

- 5. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Thermal Stability and Degradation Dynamics of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride

A Comprehensive Technical Guide for Process Chemists and Drug Development Professionals

Introduction & Physicochemical Context

N1,N1,N2-Trimethylethane-1,2-diamine (often abbreviated as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic tertiary/secondary diamine. It serves as a critical building block in coordination chemistry, surfactant synthesis, and modern pharmaceutical manufacturing[1]. Most notably, it is utilized to install the basic side chain at the C4-position of the aniline core during the synthesis of Osimertinib (AZD9291), a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small-cell lung cancer[2].

In its free base form, the compound is a highly flammable, clear liquid with a relatively low boiling point of approximately 116–118 °C[3]. Because the free base is volatile, corrosive, and susceptible to atmospheric oxidation, it is frequently isolated, stored, and transported as a hydrochloride salt (C5H14N2 · HCl). While the hydrochloride salt vastly improves shelf-life and handling safety, understanding its thermal stability and degradation pathways is paramount for process safety, especially during scale-up operations where exothermic neutralizations occur[4].

Mechanisms of Thermal and Oxidative Degradation

The degradation of amine hydrochlorides does not begin with immediate molecular fragmentation; rather, it is governed by a thermodynamic equilibrium between the salt and its volatile components[5].

Pathway 1: Thermal Dissociation (Endothermic)

Upon heating, the ionic lattice of the hydrochloride salt breaks down. The primary thermal event is the endothermic dissociation of the salt into the free aliphatic amine and hydrogen chloride (HCl) gas:

Pathway 2: Oxidative Degradation

If thermal stress occurs in the presence of atmospheric oxygen, the electron-rich nitrogen centers (particularly the tertiary amine) undergo rapid N-oxidation. This is a critical degradation pathway to monitor, as N-oxide derivatives are known active metabolites of Osimertinib and can form as process impurities if the amine is subjected to high-temperature aerobic conditions[6].

Pathway 3: Thermal Dealkylation

At extreme temperatures (>200 °C), the covalent C-N bonds of the ethylenediamine backbone begin to cleave. This results in the formation of lower-molecular-weight volatile fragments, such as dimethylamine and methylamine derivatives.

Fig 1: Thermal and oxidative degradation pathways of N1,N1,N2-Trimethylethane-1,2-diamine HCl.

Analytical Workflows for Stability Profiling

To establish safe operating temperatures for drug synthesis, the thermal profile of the hydrochloride salt must be mapped using coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC).

Standard Operating Procedure: TGA-DSC-EGA Profiling

This protocol is designed as a self-validating system; by coupling TGA with Evolved Gas Analysis (EGA), you ensure that the observed weight loss is definitively linked to the proposed chemical mechanism rather than artifactual solvent loss.

-

Instrument Calibration: Calibrate the TGA/DSC using standard indium and zinc references to ensure thermodynamic accuracy across the 25–300 °C range.

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of the hydrochloride salt into an open alumina (Al₂O₃) crucible.

-

Causality Check: Using an open crucible prevents artifactual pressure build-up from evolved HCl gas. A closed pan would artificially shift the Le Chatelier dissociation equilibrium to higher temperatures, yielding a false sense of thermal stability.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Validation Step: Run a parallel sample under a dry air purge to isolate oxidative degradation exotherms from pure thermal dissociation endotherms.

-

-

Thermal Program: Isotherm at 25 °C for 5 minutes to establish a baseline, then ramp at 10 °C/min to 300 °C.

-